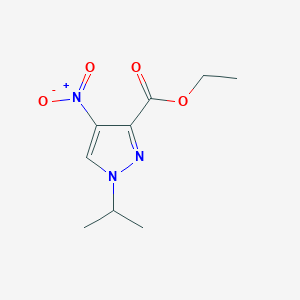![molecular formula C16H19N3S B2562744 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole CAS No. 86732-37-8](/img/structure/B2562744.png)
2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole is a complex organic compound that features a unique structure combining a thiazole ring with a hexahydropyrrolo[3,4-c]pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as sulfur ylides and carbonyl compounds, are often employed to facilitate these transformations .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable reaction setups, and ensuring the availability of high-purity starting materials. Industrial production would also involve rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
科学研究应用
2-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
作用机制
The mechanism of action of 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives and hexahydropyrrolo[3,4-c]pyrrole-containing molecules. Examples are:
- 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile .
Uniqueness
What sets 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole apart is its combined structural features, which confer unique chemical and biological properties
属性
IUPAC Name |
2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-4-13(5-3-1)8-18-9-14-11-19(12-15(14)10-18)16-17-6-7-20-16/h1-7,14-15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCIJFJXKPDDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
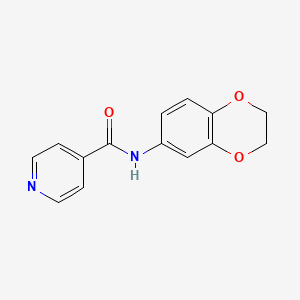
![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)

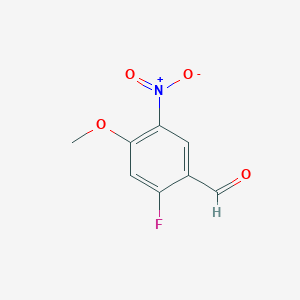
![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)
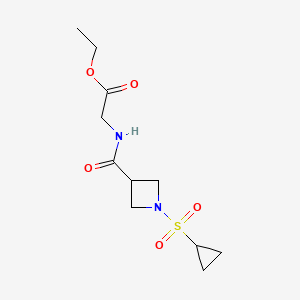
![ETHYL 2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B2562675.png)
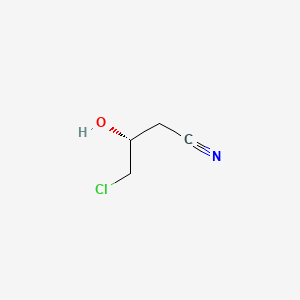
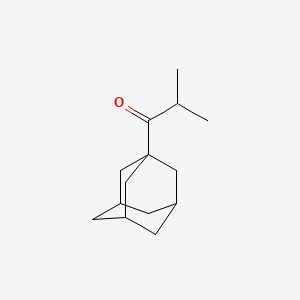
![9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2562678.png)
![5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2562681.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2562682.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2562683.png)
